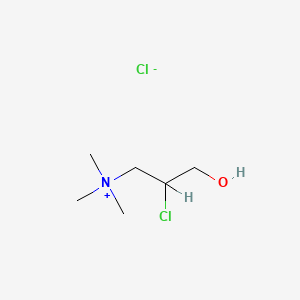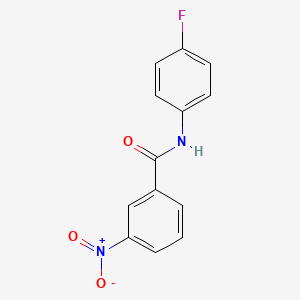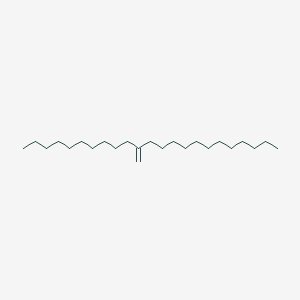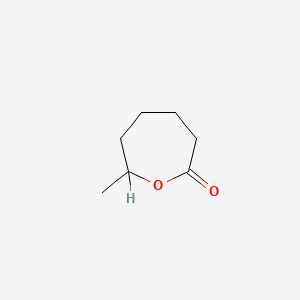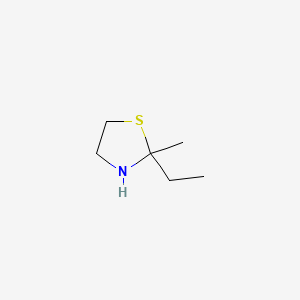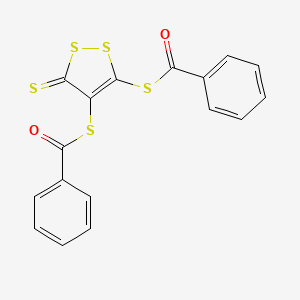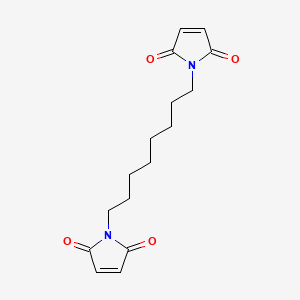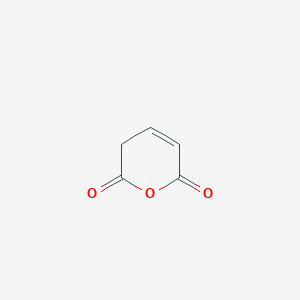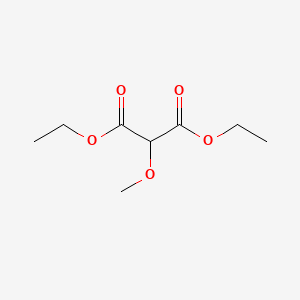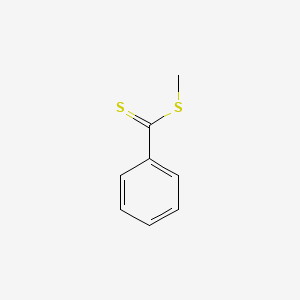
Bisorcic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Bisoric has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisoric can be synthesized through various synthetic methodologies. One common method involves the reaction of L-ornithine with acetic anhydride, which introduces acetyl groups at the N-2 and N-5 positions . The reaction is typically carried out under controlled conditions to ensure the selective acetylation of the amino groups.
Industrial Production Methods
In industrial settings, bisorcic is produced using large-scale chemical reactors where L-ornithine is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Bisoric undergoes various chemical reactions, including:
Oxidation: Bisorcic can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Substitution: this compound can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of bisorcic involves its interaction with specific molecular targets and pathways. It acts by modulating enzyme activity and influencing metabolic processes. The acetyl groups in this compound play a crucial role in its binding to target proteins and enzymes, thereby affecting their function .
Comparison with Similar Compounds
Bisoric is unique due to its specific acetylation pattern on L-ornithine. Similar compounds include:
N-acetyl-L-ornithine: Similar structure but with different acetylation positions.
N-acetyl-L-glutamate: Another acetylated amino acid with distinct biological functions.
N-acetyl-L-lysine: Shares the acetylation feature but differs in the amino acid backbone
Bisoric stands out due to its specific acetylation at N-2 and N-5 positions, which imparts unique chemical and biological properties.
Properties
| 39825-23-5 | |
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2S)-2,5-diacetamidopentanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
XUYANFPPYJSBPU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)O)NC(=O)C |
SMILES |
CC(=O)NCCCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)NC(=O)C |
| 39825-23-5 | |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


